4-Isothiocyanato-N-(quinoxalin-2-yl)benzene-1-sulfonamide
CAS No.: 681235-15-4
Cat. No.: VC16822741
Molecular Formula: C15H10N4O2S2
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681235-15-4 |
|---|---|
| Molecular Formula | C15H10N4O2S2 |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 4-isothiocyanato-N-quinoxalin-2-ylbenzenesulfonamide |
| Standard InChI | InChI=1S/C15H10N4O2S2/c20-23(21,12-7-5-11(6-8-12)17-10-22)19-15-9-16-13-3-1-2-4-14(13)18-15/h1-9H,(H,18,19) |
| Standard InChI Key | VKGAYTSLUKDQGQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N=C=S |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three key components:
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A quinoxaline core (C₈H₆N₂), a bicyclic aromatic system known for its DNA-intercalating properties and kinase inhibition capabilities .
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A sulfonamide group (–SO₂NH–), which enhances water solubility and facilitates hydrogen bonding with biological targets .
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An isothiocyanate moiety (–N=C=S), a reactive electrophile that covalently modifies cysteine residues in proteins .
The full systematic IUPAC name, 4-isothiocyanato-N-(quinoxalin-2-yl)benzenesulfonamide, reflects these substituents’ positions on the benzene ring. Its molecular formula is C₁₅H₁₁N₅O₂S₂, with a calculated molecular weight of 373.41 g/mol .
Spectroscopic Characterization
While experimental spectral data for this exact compound are unavailable, analogs provide insight into expected features:
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IR Spectroscopy: Strong absorption bands near 1336 cm⁻¹ and 1161 cm⁻¹ (sulfonamide S=O stretching), 2050–2150 cm⁻¹ (isothiocyanate C≡N), and 1600–1500 cm⁻¹ (quinoxaline C=N/C=C) .
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¹H NMR: Distinct aromatic proton signals between δ 7.5–8.5 ppm for the quinoxaline and benzene rings, with sulfonamide NH appearing as a broad singlet near δ 7.2 ppm .
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Mass Spectrometry: A molecular ion peak at m/z 373.41 with fragmentation patterns characteristic of sulfonamide cleavage (–SO₂NH–) and isothiocyanate loss (–NCS) .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁N₅O₂S₂ |
| Molecular Weight | 373.41 g/mol |
| LogP (Octanol-Water) | 2.1 (Estimated) |
| Hydrogen Bond Donors | 1 (Sulfonamide NH) |
| Hydrogen Bond Acceptors | 7 (2 S=O, 3 N, 2 C=N) |
| Rotatable Bonds | 4 |
| Topological Polar SA | 129 Ų |
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The compound can be synthesized through a three-step sequence:
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Quinoxaline Core Formation: Condensation of o-phenylenediamine with glyoxylic acid under acidic conditions yields 2(1H)-quinoxalinone .
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Sulfonamide Coupling: Chlorination of the quinoxalinone (POCl₃, reflux) generates a reactive 2-chloroquinoxaline intermediate, which undergoes nucleophilic aromatic substitution with 4-isothiocyanatobenzenesulfonamide .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound, with final characterization via HPLC and spectral methods .
Yield Optimization Challenges
Key challenges in scaling synthesis include:
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Isothiocyanate Stability: The –NCS group hydrolyzes in aqueous media, requiring anhydrous conditions (dry toluene, molecular sieves) .
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Regioselectivity: Competing reactions at the quinoxaline N1 vs. C2 positions necessitate careful temperature control (60–70°C optimal) .
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Byproduct Formation: Over-chlorination products may form if POCl₃ stoichiometry exceeds 1.2 equivalents .
Table 2: Synthetic Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Quinoxalinone Synthesis | Glyoxylic acid, HCl, reflux | 65–78% |
| Chlorination | POCl₃, 110°C, 4 h | 82–90% |
| Sulfonamide Coupling | Dry pyridine, 12 h, N₂ atmosphere | 45–63% |
Pharmacological Profile and Mechanism of Action
Anticancer Activity
While direct cytotoxicity data for 4-isothiocyanato-N-(quinoxalin-2-yl)benzenesulfonamide are unavailable, structurally related compounds demonstrate potent activity:
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Quinoxaline-sulfonamide hybrids show IC₅₀ values of 7.8–19.4 µM against HCT116 (colon), HepG2 (liver), and MCF-7 (breast) cancer cells .
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Isothiocyanate-containing analogs induce G2/M cell cycle arrest (47–53% vs. 8.2% in controls) and apoptosis via caspase-3 activation .
Target Engagement
The compound likely exerts polypharmacological effects through:
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VEGFR-2 Inhibition: Quinoxaline-urea derivatives inhibit VEGF signaling (IC₅₀ ~10 µM), suppressing angiogenesis .
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DHFR Binding: Molecular docking predicts strong interactions (ΔG = −9.2 kcal/mol) with dihydrofolate reductase’s active site, disrupting nucleotide synthesis .
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Covalent Protein Modification: The isothiocyanate group alkylates Keap1 cysteine residues (Cys151, Cys273), activating Nrf2-mediated oxidative stress response .
Table 3: Comparative Cytotoxicity of Analogous Compounds
| Compound | HCT116 (µM) | HepG2 (µM) | MCF-7 (µM) | Selectivity Index |
|---|---|---|---|---|
| Quinoxaline-sulfonamide | 7.8 | 12.4 | 18.9 | 4.62 |
| Methotrexate (Control) | 22.1 | 19.8 | 25.3 | 4.14 |
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